

Injectable KLD-12 hydrogel for minimally invasive procedures

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Application Notes and Protocols: Injectable KLD-12 Hydrogel

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **KLD-12** peptide (AcN-KLDLKLDLKLDL-CNH2) is a self-assembling peptide that forms a nanofibrous hydrogel scaffold under physiological conditions.[1][2] This biomaterial has garnered significant interest for minimally invasive procedures due to its injectability, biocompatibility, and its ability to mimic the extracellular matrix.[3] These properties make **KLD-12** hydrogel an excellent candidate for applications in tissue engineering, regenerative medicine, and as a vehicle for controlled drug delivery.[3] This document provides detailed application notes and protocols for the use of injectable **KLD-12** hydrogel.

Key Applications

- 3D Cell Culture: The porous, nanofibrous structure of the KLD-12 hydrogel provides an ideal microenvironment for the three-dimensional culture of various cell types, including mesenchymal stem cells (MSCs) and chondrocytes.[1][3]
- Tissue Engineering: **KLD-12** hydrogels can serve as injectable scaffolds to promote the regeneration of tissues such as cartilage and intervertebral discs.[1][3]



• Controlled Drug and Growth Factor Delivery: The hydrogel matrix can be loaded with therapeutic agents, such as growth factors, for sustained release at the site of injection.

Data Presentation

Physical and Biological Properties of KLD-12 Hydrogel

Property	Description	Value/Observation	
Peptide Sequence	Amino acid sequence of the AcN-KLDLKLDL-KLD-12 peptide. CNH2[1][2]		
Molecular Weight	The molecular weight of the KLD-12 peptide.	1467.81 g/mol [2]	
Self-Assembly	The peptide self-assembles into nanofibers in the presence of physiological salt concentrations or cell culture media.[1][3]	Forms a hydrogel at concentrations of 5 g/L.[3]	
Nanostructure	The morphology of the self-assembled peptide nanofibers.	Diameter of 30-40 nm.[3]	
Biocompatibility	The hydrogel is biocompatible and supports cell growth and proliferation.[1][3]	High cell viability is maintained for encapsulated cells.	

Quantitative Data Summary

Table 1: Mechanical Properties of KLD-12 Hydrogel



Peptide Concentration	Storage Modulus (G')	Compressive Modulus
0.5% (w/v)	Data not available in the searched literature. Qualitatively, stiffness increases with concentration.	Equilibrium modulus of ~1 kPa for chondrocyte-seeded hydrogels.
1.0% (w/v)	Data not available in the searched literature.	Not Reported
1.5% (w/v)	Data not available in the searched literature.	Not Reported

Note: Specific storage modulus values for acellular **KLD-12** hydrogels at different concentrations were not found in the reviewed literature. The mechanical properties of self-assembling peptide hydrogels are known to be influenced by peptide concentration, with higher concentrations generally leading to a stiffer hydrogel.

Table 2: In Vitro TGF-β1 Release from 1% (w/v) KLD-12 Hydrogel

Time Point	Cumulative Release (Acellular)	Cumulative Release (BMSC-Seeded)	
Day 3	13-16%	26-28%	
Day 7	25%	48%	
Day 14	27%	59%	
Day 21	32%	62%	
(Data adapted from a study on sustained delivery of bioactive TGF-β1 from KLD peptide hydrogels)			

Table 3: Cell Viability in **KLD-12** Hydrogel



Cell Type	Assay	Time Point	Viability (%)
Mesenchymal Stem Cells (MSCs)	Live/Dead Staining	Day 3	95.2 ± 3.6%
Mesenchymal Stem Cells (MSCs)	Live/Dead Staining	Day 7	93.4 ± 2.9%
(Data from a study on a functionalized self- assembling peptide hydrogel)			

Experimental Protocols Protocol 1: Preparation of Injectable KLD-12 Hydrogel (1% w/v)

Materials:

- Lyophilized KLD-12 peptide powder
- Sterile, ultrapure water
- Sterile 10x Phosphate Buffered Saline (PBS) or cell culture medium
- Sterile 0.1 M NaOH (for pH adjustment if needed)
- Sterile syringe filters (0.22 μm)

Procedure:

- Peptide Dissolution: Aseptically weigh the required amount of KLD-12 peptide powder to
 prepare a 1% (w/v) solution (10 mg/mL). Dissolve the peptide in sterile, ultrapure water by
 gentle vortexing or pipetting. To maintain cell viability for cell encapsulation applications, the
 peptide can be dissolved in a sterile 295 mM sucrose solution.
- Sterilization: Filter the peptide solution through a 0.22 μm syringe filter into a sterile container.



- Initiation of Self-Assembly: To induce gelation, add 1/10th of the peptide solution volume of sterile 10x PBS or complete cell culture medium. For example, to 1 mL of peptide solution, add 100 μL of 10x PBS.
- Mixing: Gently mix the solution by inverting the tube or slowly pipetting. Avoid vigorous vortexing to prevent air bubbles and disruption of nanofiber formation.
- Incubation: Allow the solution to incubate at room temperature or 37°C for 15-30 minutes.
 The solution will transition from a liquid to a hydrogel. The hydrogel is now ready for use in minimally invasive procedures.

Protocol 2: Encapsulation of Cells in KLD-12 Hydrogel

Materials:

- Prepared sterile **KLD-12** peptide solution (as in Protocol 1, step 2)
- Cells of interest, harvested and resuspended in a small volume of serum-free culture medium
- Sterile 10x PBS or complete cell culture medium
- Sterile, low-retention pipette tips

Procedure:

- Cell Preparation: Harvest and count the cells. Centrifuge the cells and resuspend the cell
 pellet in a minimal volume of serum-free culture medium to achieve the desired final cell
 concentration.
- Mixing Cells with Peptide: In a sterile microcentrifuge tube, gently mix the cell suspension with the sterile KLD-12 peptide solution.
- Initiating Gelation: Add 1/10th of the total volume of sterile 10x PBS or complete cell culture medium to the cell-peptide mixture.
- Gentle Mixing: Immediately and gently mix the solution by slowly pipetting up and down with a low-retention pipette tip to ensure a homogenous cell distribution.



- Plating: Dispense the cell-laden hydrogel precursor solution into the desired culture vessel (e.g., 96-well plate, petri dish).
- Gel Formation: Allow the hydrogel to solidify at 37°C in a cell culture incubator for 20-30 minutes.
- Adding Culture Medium: Once the hydrogel has set, carefully add pre-warmed complete cell culture medium to the top of the hydrogel.
- Incubation: Culture the cell-laden hydrogels under standard cell culture conditions, changing the medium every 2-3 days.

Protocol 3: In Vitro Drug/Growth Factor Release Study

Materials:

- Drug/growth factor-loaded KLD-12 hydrogels
- Release buffer (e.g., PBS at pH 7.4)
- Multi-well plates (e.g., 24-well plate)
- Incubator shaker set to 37°C
- Assay for quantifying the released drug/growth factor (e.g., ELISA for proteins)

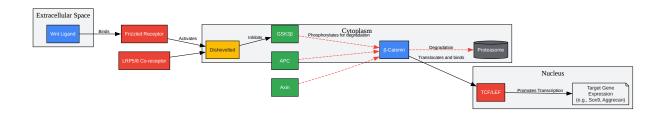
Procedure:

- Hydrogel Preparation: Prepare drug/growth factor-loaded KLD-12 hydrogels by adding the
 desired concentration of the therapeutic agent to the peptide solution before initiating
 gelation. Cast the hydrogels in a multi-well plate.
- Addition of Release Buffer: Add a defined volume of pre-warmed release buffer (e.g., 1 mL of PBS) to each well containing a hydrogel.
- Incubation: Place the plate in an incubator shaker at 37°C with gentle agitation.



- Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and so on), carefully collect the entire volume of the release buffer from each well and replace it with an equal volume of fresh, pre-warmed release buffer.
- Sample Storage: Store the collected samples at -20°C or -80°C until analysis.
- Quantification: Quantify the concentration of the released drug/growth factor in the collected samples using a suitable analytical method (e.g., ELISA, HPLC, UV-Vis spectrophotometry).
- Data Analysis: Calculate the cumulative percentage of the released drug/growth factor at each time point relative to the total amount initially loaded into the hydrogel.

Visualizations Signaling Pathway

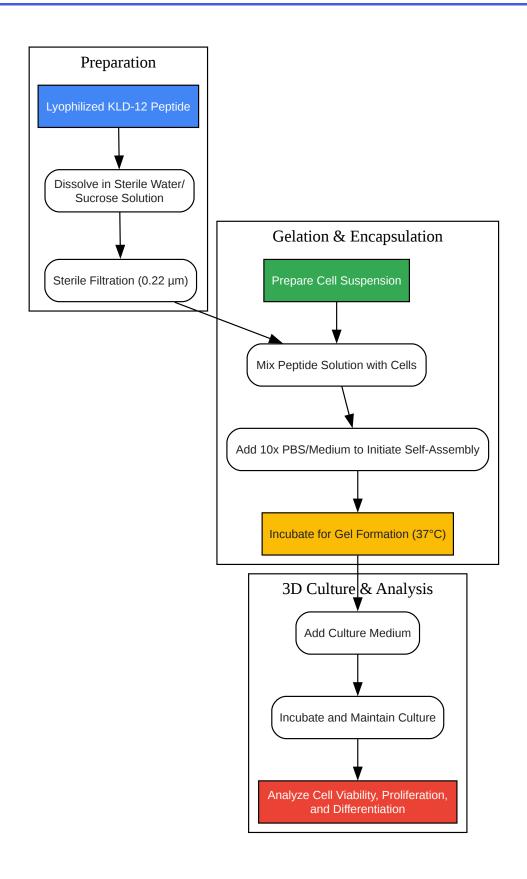


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Caption: Canonical Wnt/β-Catenin signaling pathway in chondrogenesis.

Experimental Workflow



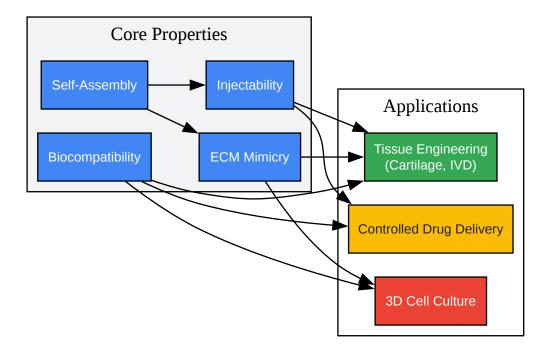


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Caption: Experimental workflow for 3D cell encapsulation in **KLD-12** hydrogel.



Logical Relationship



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Caption: Relationship between KLD-12 hydrogel properties and applications.

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